2-(1-Methoxypropyl)morpholine
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Overview
Description
2-(1-Methoxypropyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 2-(1-Methoxypropyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with 1-methoxypropyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for morpholines often involve the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high-purity morpholine, which can then be further modified to produce this compound .
Chemical Reactions Analysis
2-(1-Methoxypropyl)morpholine undergoes various chemical reactions typical of secondary amines. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methoxypropyl group can be replaced with other substituents using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces primary or secondary amines .
Scientific Research Applications
2-(1-Methoxypropyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Morpholine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(1-Methoxypropyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, morpholine derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(1-Methoxypropyl)morpholine can be compared with other morpholine derivatives such as:
Morpholine: The parent compound, which lacks the methoxypropyl group. It is widely used in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom. It is used as a catalyst in chemical reactions.
N-Ethylmorpholine: Similar to N-Methylmorpholine but with an ethyl group. It is used in the production of polyurethane foams.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to other morpholine derivatives .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(1-methoxypropyl)morpholine |
InChI |
InChI=1S/C8H17NO2/c1-3-7(10-2)8-6-9-4-5-11-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
LTSCZFDLYMUHLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CNCCO1)OC |
Origin of Product |
United States |
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